Molecular self-assembly mechanism of N-(1-Oxododecyl)-L-phenylalanine
Molecular self-assembly mechanism of N-(1-Oxododecyl)-L-phenylalanine
A Technical Analysis of Metastable Hydrogelation
Executive Summary
N-(1-Oxododecyl)-L-phenylalanine (also known as N-Lauroyl-L-phenylalanine or Lau-Phe) represents a critical class of Low Molecular Weight Gelators (LMWGs). Unlike polymeric hydrogels that rely on covalent cross-linking, Lau-Phe forms supramolecular hydrogels through non-covalent interactions.
This guide focuses on the metastable nature of Lau-Phe assemblies. While longer alkyl-chain derivatives (e.g., Palmitoyl-Phe) form thermodynamically stable gels, Lau-Phe exists at the threshold of solubility and crystallization. This unique property creates a "kinetic trap" where the molecule forms a hydrogel that slowly transitions into a crystalline state—a mechanism that offers tunable release profiles for drug delivery applications but requires precise control during formulation.
Molecular Architecture & Driving Forces
The self-assembly of Lau-Phe is dictated by its amphiphilic structure, acting as a surfactant-like monomer that stacks into hierarchical structures.
Structural Components
| Component | Chemical Motif | Function in Assembly |
| Hydrophobic Tail | Dodecyl (C12) chain | Drives aggregation via the hydrophobic effect. The C12 length is critical; it provides sufficient hydrophobicity for assembly but is short enough to allow eventual crystallization (metastability). |
| Linker | Amide bond | Facilitates directional hydrogen bonding (intermolecular |
| Head Group | L-Phenylalanine | Provides |
The Thermodynamic Balance
The mechanism is a competition between gelation (kinetic trapping of solvent within a fiber network) and crystallization (thermodynamic equilibrium).
-
Gel State: Fibers are entangled, trapping water.
-
Crystal State: Fibers align and pack densely, expelling water (syneresis).
-
Lau-Phe Specificity: Due to the shorter C12 tail compared to C16 (Palmitoyl), the hydrophobic locking is weaker, allowing the system to overcome the energy barrier and transition to crystals over time.
Mechanism of Self-Assembly[1][2]
The transition from solution to gel follows a nucleation-elongation pathway triggered by a shift in polarity or pH.
Pathway Visualization
The following diagram illustrates the assembly trajectory from monomeric dispersion to the final thermodynamic sink (crystal).
Figure 1: Self-assembly pathway of Lau-Phe. Note the metastable transition from Hydrogel to Crystal, distinguishing it from stable supergelators.
Experimental Protocol: pH-Switch Hydrogelation
This protocol utilizes the pH-switch method, which is the most reliable technique for generating homogenous Lau-Phe hydrogels. This system is self-validating : if the pH is not lowered precisely, gelation will not occur; if lowered too fast, precipitation occurs.
Materials
-
N-(1-Oxododecyl)-L-phenylalanine (Lau-Phe-OH) >98% purity.
-
Sodium Hydroxide (NaOH), 1M.
-
Glucono-
-lactone (GdL) (Slow acidifier) OR Hydrochloric Acid (HCl). -
Deionized Water (Milli-Q).
Step-by-Step Methodology
1. Stock Solution Preparation (High pH)
-
Action: Disperse Lau-Phe (e.g., 10 mg/mL, 1.0 wt%) in deionized water.
-
Action: Add 1 molar equivalent of NaOH (relative to Lau-Phe).
-
Observation: The solution should become transparent as the carboxyl group deprotonates (
), increasing solubility due to electrostatic repulsion. -
Technical Note: If the solution remains cloudy, mild sonication (30 sec) is permissible. Do not heat excessively to avoid hydrolysis.
2. Triggering Assembly (pH Reduction)
-
Method A: Homogenous Acidification (Recommended for uniform gels)
-
Method B: Direct Acidification (Rapid)
-
Dropwise addition of HCl (0.1M) while stirring.
-
Stop when pH reaches ~pK
of the carboxyl group (approx pH 4.5 - 5.5).
-
3. Quiescent Growth
-
Action: Leave the vial undisturbed at room temperature (25°C).
-
Timeframe: Gelation typically occurs within 30 minutes to 4 hours depending on concentration and acidifier.
4. Validation (Inversion Test)
-
Protocol: Invert the vial 180°.
-
Criteria: The mass must hold its own weight without flowing. If it flows, it is a viscous sol, not a gel.
Characterization & Comparative Data
To understand the specific utility of Lau-Phe, it must be compared against its longer-chain analog, Palmitoyl-Phe (Pal-Phe).
Quantitative Comparison
| Property | Lau-Phe (C12) | Pal-Phe (C16) | Implications |
| CGC (Critical Gelation Conc.) | ~0.5% (w/v) | ~0.025% (w/v) | Pal-Phe is a "supergelator"; Lau-Phe requires higher mass. |
| Gel Stability | Metastable (Hours to Days) | Stable (Months) | Lau-Phe gels eventually crystallize and collapse. |
| Morphology | Twisted Nanofibers | Dense Nanofiber Network | Platelet formation indicates transition to crystal. |
| Mechanical Strength ( | 10 | 10 | Lau-Phe forms softer gels. |
Key Characterization Techniques[3][4][9][10]
-
Rheology:
-
Frequency sweep (0.1 - 100 rad/s) at constant strain (0.1%).
-
Success Criteria: Storage modulus (
) > Loss modulus ( ) by at least one order of magnitude.
-
-
X-Ray Diffraction (XRD):
-
Gel State: Broad peaks indicating low order (amorphous/fiber).
-
Aged State: Sharp peaks appear, confirming the transition to a crystalline lattice (lamellar packing).
-
Applications in Drug Delivery[2][7][8][11][12]
The metastable nature of Lau-Phe, often considered a drawback, can be exploited for specific drug delivery scenarios where temporary encapsulation is required.
Mechanism of Release
Unlike stable gels that release drugs primarily via diffusion (Fickian), Lau-Phe gels release cargo via a hybrid mechanism:
-
Diffusion: Small molecules diffuse through the water channels in the fiber network.
-
Erosion/Collapse: As the gel ages and transitions to crystals, the network collapses (syneresis), squeezing out the solvent and the drug cargo. This allows for a "burst" release or faster clearance of the carrier matrix.
Cargo Compatibility
-
Hydrophobic Drugs: Encapsulated within the hydrophobic core of the fibers (interacting with the C12 tail).
-
Hydrophilic Proteins: Trapped within the aqueous pores of the network. Note: The pH switch method is gentle enough for protein encapsulation.
References
-
Phenylalanine‐Based Amphiphilic Self‐Assembled Materials: Gels or Crystals? Source: Chemistry – A European Journal URL:[8][Link]
-
Self-assembly of L-phenylalanine amino acid: electrostatic induced hindrance of fibril formation Source: RSC Advances URL:[Link]
-
Simple pH-Triggered Control over Hydrogel Formation by Acetyl Valine Source: National Institutes of Health (PMC) URL:[Link]
-
Low Molecular Weight Supramolecular Hydrogels for Sustained and Localized In Vivo Drug Delivery Source: Molecular Pharmaceutics (ACS) URL:[Link]
-
Release studies of undecylenoyl phenylalanine from topical formulations Source: Saudi Pharmaceutical Journal URL:[Link]
Sources
- 1. Low Molecular Weight Supramolecular Hydrogels for Sustained and Localized In Vivo Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Release studies of undecylenoyl phenylalanine from topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylalanine conjugated supramolecular hydrogels developed from the mafenide and flurbiprofen multidrug for biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Release studies of undecylenoyl phenylalanine from topical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The polymorphs of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple pH-Triggered Control over Hydrogel Formation by Acetyl Valine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
